molecular formula C11H7N3OS B7463990 (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

货号 B7463990
分子量: 229.26 g/mol
InChI 键: KZZORRRBJWSMGF-TWGQIWQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis (TB). TB is a deadly infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it difficult to treat the disease using conventional antibiotics. Therefore, there is a need for new drugs that can effectively treat drug-resistant TB.

作用机制

The exact mechanism of action of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it has been proposed that the compound targets the mycolic acid biosynthesis pathway in M. tuberculosis. Mycolic acids are essential components of the bacterial cell wall and are required for the survival of the bacterium. This compound inhibits the biosynthesis of mycolic acids, leading to the death of the bacterium.
Biochemical and physiological effects:
This compound has been shown to have a selective mode of action against M. tuberculosis, with minimal effects on other bacterial species. The compound has also been shown to have low toxicity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

实验室实验的优点和局限性

One of the main advantages of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of TB. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for research purposes.

未来方向

There are several future directions for the research on (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One of the areas of interest is the optimization of the synthesis method to make the compound more readily available. Another area of research is the development of combination therapies using this compound and other anti-TB drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to optimize its use in the treatment of TB. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a novel compound that has shown promising results in the treatment of TB. The compound has a potent activity against drug-resistant strains of M. tuberculosis and has a favorable safety profile. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in the treatment of TB.

合成方法

The synthesis of (6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves a multi-step process starting from commercially available chemicals. The first step involves the synthesis of 2-aminothiazole, which is then converted to 2-mercaptobenzothiazole. The latter is then reacted with an aldehyde to form the key intermediate this compound. The final product is obtained after purification and characterization.

科学研究应用

(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its anti-TB activity. In vitro studies have shown that this compound has potent activity against drug-resistant strains of M. tuberculosis. Furthermore, in vivo studies have demonstrated that this compound is effective in treating TB in animal models. The compound has also been shown to have a favorable safety profile.

属性

IUPAC Name

(6Z)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZORRRBJWSMGF-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。